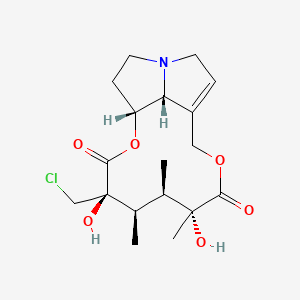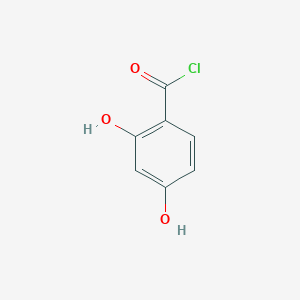![molecular formula C12H14N2 B12436588 [2-(Naphthalen-2-yl)ethyl]hydrazine CAS No. 1016516-10-1](/img/structure/B12436588.png)
[2-(Naphthalen-2-yl)ethyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Naphthalen-2-yl)ethyl]hydrazine: is an organic compound with the molecular formula C12H14N2 It is a hydrazine derivative where the hydrazine group is attached to a naphthalene ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Naphthalen-2-yl)ethyl]hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the reduction of naphthyl ethyl ketone with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Naphthalen-2-yl)ethyl]hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Azides, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: [2-(Naphthalen-2-yl)ethyl]hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of hydrazine derivatives on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways involving hydrazine compounds.
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Naphthalen-2-yl)ethyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Phenylhydrazine: Similar structure but with a phenyl group instead of a naphthalene ring.
Benzylhydrazine: Contains a benzyl group instead of a naphthalene ring.
Naphthylhydrazine: Similar but lacks the ethyl linker.
Uniqueness: [2-(Naphthalen-2-yl)ethyl]hydrazine is unique due to the presence of both the naphthalene ring and the ethyl linker, which can influence its reactivity and binding properties. The combination of these structural features may result in distinct chemical and biological activities compared to other hydrazine derivatives.
Properties
CAS No. |
1016516-10-1 |
|---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-naphthalen-2-ylethylhydrazine |
InChI |
InChI=1S/C12H14N2/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,14H,7-8,13H2 |
InChI Key |
YFPNHTAVCLALMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3beta,5beta)-3-[(6-Deoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycarda-16,20(22)-dienolide](/img/structure/B12436507.png)
![1-[2-Bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]ethyl-bis(2-methylphenyl)phosphane;cyclopentane;iron](/img/structure/B12436514.png)
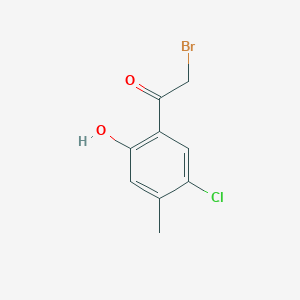
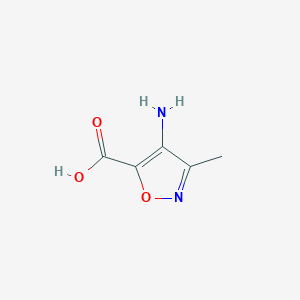
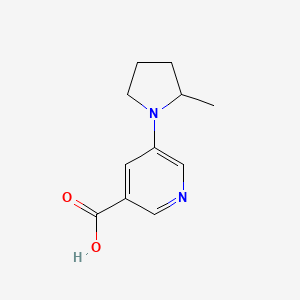
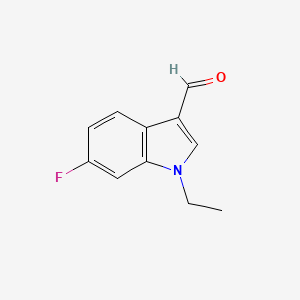
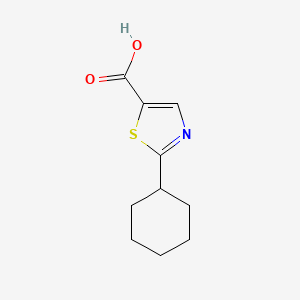
![2-[5-Cyano-4-(2-hydroxyethoxy)-6-oxo-1,6-dihydro-2-pyrimidinyl]pyridinium chloride](/img/structure/B12436564.png)
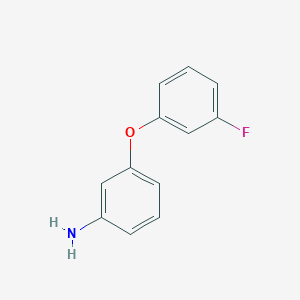
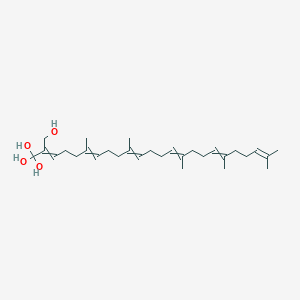
![Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B12436585.png)

